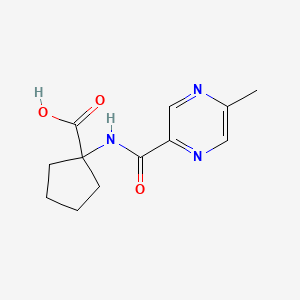
1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid is a compound that features a pyrazine ring substituted with a methyl group and a carboxamide group, attached to a cyclopentane ring with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of 5-Methylpyrazine-2-carboxylic acid: This can be synthesized from acetone and o-phenylenediamine through cyclization, followed by oxidation with an inorganic oxidant and acidification with sulfuric acid.
Amidation Reaction: The 5-Methylpyrazine-2-carboxylic acid is then reacted with cyclopentane-1-carboxylic acid chloride in the presence of a base to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyrazine ring can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acid chlorides and alcohols are commonly used for esterification, while amines are used for amidation.
Major Products
Oxidation: 5-Methylpyrazine-2,3-dicarboxylic acid.
Reduction: 1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-amine.
Substitution: Various esters and amides depending on the reagents used.
Applications De Recherche Scientifique
1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting metabolic disorders.
Material Science: The compound can be used in the preparation of metal-organic frameworks (MOFs) and other coordination complexes.
Biological Studies: It can be used to study enzyme interactions and metabolic pathways involving pyrazine derivatives.
Mécanisme D'action
The mechanism of action of 1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carboxamide and carboxylic acid groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylpyrazine-2-carboxylic acid: A precursor in the synthesis of the target compound.
2-Methylpyrazine-5-carboxylic acid: Another pyrazine derivative with similar chemical properties.
Cyclopentane-1-carboxylic acid: A component used in the synthesis of the target compound.
Uniqueness
1-(5-Methylpyrazine-2-carboxamido)cyclopentane-1-carboxylic acid is unique due to its dual functionality, combining the properties of both pyrazine and cyclopentane derivatives. This allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H15N3O3 |
|---|---|
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
1-[(5-methylpyrazine-2-carbonyl)amino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H15N3O3/c1-8-6-14-9(7-13-8)10(16)15-12(11(17)18)4-2-3-5-12/h6-7H,2-5H2,1H3,(H,15,16)(H,17,18) |
Clé InChI |
ZERYTNWMEJGUFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=N1)C(=O)NC2(CCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


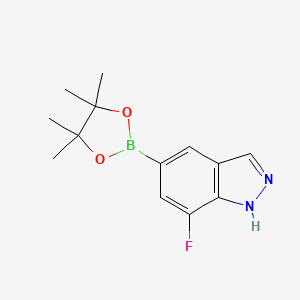
![1-Bromoimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B14906238.png)
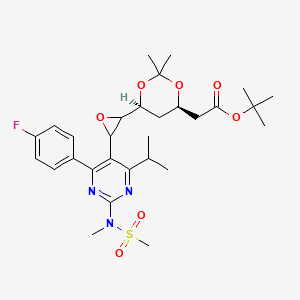
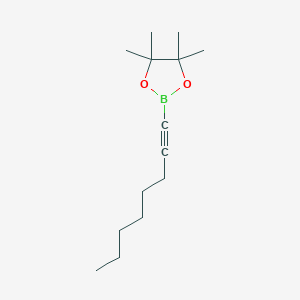
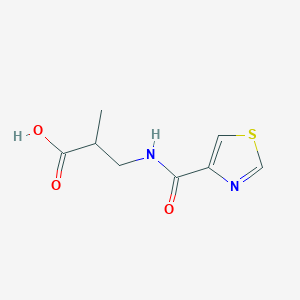
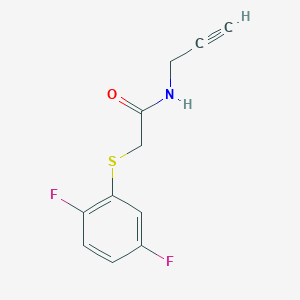
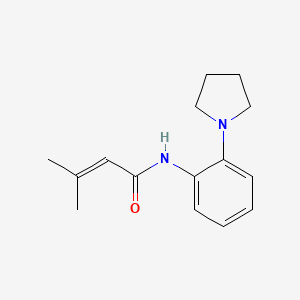

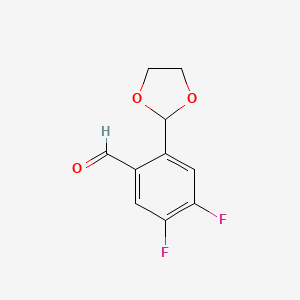
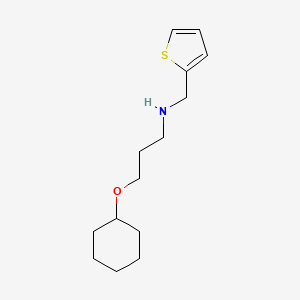
![2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B14906301.png)
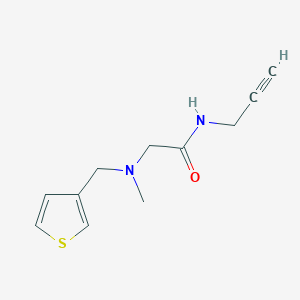
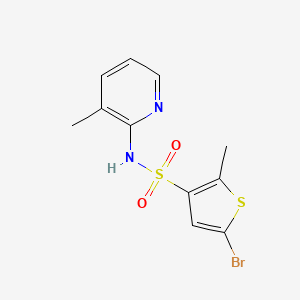
![N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-leucyl-L-proline](/img/structure/B14906309.png)
